2-Chloro-5-methylthiazole-4-carbohydrazide 2-Chloro-5-methylthiazole-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20154857
InChI: InChI=1S/C5H6ClN3OS/c1-2-3(4(10)9-7)8-5(6)11-2/h7H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C5H6ClN3OS
Molecular Weight: 191.64 g/mol

2-Chloro-5-methylthiazole-4-carbohydrazide

CAS No.:

Cat. No.: VC20154857

Molecular Formula: C5H6ClN3OS

Molecular Weight: 191.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-methylthiazole-4-carbohydrazide -

Specification

Molecular Formula C5H6ClN3OS
Molecular Weight 191.64 g/mol
IUPAC Name 2-chloro-5-methyl-1,3-thiazole-4-carbohydrazide
Standard InChI InChI=1S/C5H6ClN3OS/c1-2-3(4(10)9-7)8-5(6)11-2/h7H2,1H3,(H,9,10)
Standard InChI Key WYCXFPNAJRBGDI-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(S1)Cl)C(=O)NN

Introduction

Chemical Structure and Molecular Properties

Structural Features

The molecule consists of a 1,3-thiazole ring substituted at position 2 with chlorine, position 5 with a methyl group, and position 4 with a carbohydrazide (-CONHNH₂) moiety (Figure 1). Its molecular formula is C₅H₆ClN₃OS, with a molecular weight of 191.64 g/mol . Key spectral data, such as ¹H-NMR, confirm the presence of the carbohydrazide group through characteristic proton signals in the δ 9.65–12.21 ppm range .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₅H₆ClN₃OS
Molecular Weight191.64 g/mol
Exact Mass191.981 g/mol
LogP (Partition Coefficient)2.088
Topological Polar Surface Area85.21 Ų

Synthesis and Reaction Pathways

Primary Synthesis Route

2-Chloro-5-methylthiazole-4-carbohydrazide is typically synthesized via a two-step process:

  • Thiazole Ring Formation: The Hantzsch thiazole synthesis is employed, reacting 2-chloroacetoacetate derivatives with thioureas or thioamides . For example, ethyl 2-chloroacetoacetate reacts with 4-(trifluoromethyl)benzothioamide to form ethyl-2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carboxylate .

  • Carbohydrazide Formation: The ester intermediate undergoes hydrazinolysis with hydrazine hydrate in ethanol, yielding the target carbohydrazide .

Reaction Scheme:

  • Thiazole Formation:

    Thioamide+Ethyl 2-chloroacetoacetateEtOH, refluxThiazole ester\text{Thioamide} + \text{Ethyl 2-chloroacetoacetate} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole ester}
  • Hydrazinolysis:

    Thiazole ester+NH2NH2H2OEtOH, refluxCarbohydrazide\text{Thiazole ester} + \text{NH}_2\text{NH}_2\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, reflux}} \text{Carbohydrazide}

Alternative Methods

Patent WO1997023469A1 describes chlorination strategies for related thiazoles, such as using sulfuryl chloride or N-chlorosuccinimide to introduce chlorine substituents . These methods may adapt to synthesize precursors for 2-chloro-5-methylthiazole-4-carbohydrazide.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). It exhibits stability under inert storage conditions (-20°C) but degrades upon prolonged exposure to light or moisture .

Thermal Properties

While specific melting point data are unavailable for this compound, analogous thiazole carbohydrazides melt between 170–180°C . Thermal decomposition likely releases toxic gases (e.g., HCl, SOₓ) .

Applications in Research and Industry

Medicinal Chemistry

Thiazole carbohydrazides serve as precursors for bioactive hydrazones. For instance, hydrazones derived from 2-chloro-5-methylthiazole-4-carbohydrazide demonstrate antimicrobial and antioxidant activities . In one study, analogues inhibited Gram-positive bacteria (e.g., Staphylococcus aureus) with IC₅₀ values of 1.61–1.98 µg/mL .

Agrochemical Intermediates

The compound is a key intermediate in synthesizing chloromethylthiazoles, which are utilized in pesticides. For example, 2-chloro-5-chloromethylthiazole (CAS: 105827-91-6) is a precursor for neonicotinoid insecticides .

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